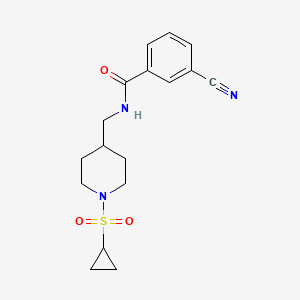

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c18-11-14-2-1-3-15(10-14)17(21)19-12-13-6-8-20(9-7-13)24(22,23)16-4-5-16/h1-3,10,13,16H,4-9,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCBRASXVGUJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to react piperidine with cyclopropylsulfonyl chloride to form 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine. This intermediate is then reacted with cyano-benzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The cyano group can be oxidized to a carboxylic acid.

Reduction: : The cyano group can be reduced to an amine.

Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: : Strong nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: : 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzoic acid.

Reduction: : 3-amino-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide.

Substitution: : Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be investigated for its pharmacological properties, potentially leading to the development of new therapeutic agents.

Industry: : It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The substituents on the benzamide and piperidine moieties critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyano group in the target compound is strongly electron-withdrawing, likely reducing electron density on the benzamide ring compared to the electron-donating methyl or chloro substituents in analogs. This may enhance electrophilic reactivity or alter binding interactions .

- Sulfonyl vs.

Conformational Analysis of Piperidine Rings

The piperidine ring conformation significantly impacts molecular shape and intermolecular interactions:

- 4-Chloro Analog (): The piperidine adopts a chair conformation, with substituent benzene rings inclined at an angle, stabilized by O-H···O and N-H···O hydrogen bonds .

- 4-Methyl Analog (): The piperidine ring exhibits a half-chair conformation (puckering parameters: $ q2 = 0.0280 \, \text{Å}, \, \phi2 = 114.04^\circ $), with substituent benzene rings inclined at 89.1° .

Impact on Packing:

Hydrogen-bonding networks differ between analogs. The 4-methyl derivative forms $ R_1^2(7) $-type interactions along the a-axis, while the 4-chloro analog generates sheets parallel to (101). The target compound’s sulfonyl group may participate in stronger H-bonding (e.g., S=O···H-N), influencing crystal packing or solubility .

Biological Activity

The compound 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{15}H_{19}N_{3}O_{2}S

- Molecular Weight : 305.39 g/mol

- IUPAC Name : this compound

The compound features a cyano group, a benzamide moiety, and a piperidine ring substituted with a cyclopropylsulfonyl group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Therapeutic Applications

Research has identified several potential therapeutic applications for this compound:

- Neuroprotection : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, indicating potential applications in inflammatory diseases.

- Antitumor Properties : Some studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to control groups. This suggests its potential utility in conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of this compound in a model of acute inflammation. The findings revealed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines and markers of inflammation, supporting its potential role in managing inflammatory disorders.

Case Study 3: Antitumor Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values indicated potent activity, warranting further investigation into its mechanism of action against tumor cells.

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship can aid in optimizing the compound for better efficacy:

| Structural Feature | Effect on Activity |

|---|---|

| Cyano group | Enhances binding affinity |

| Piperidine ring | Increases neuroprotective effects |

| Cyclopropylsulfonyl substitution | Modulates anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.